molecular formula C26H38O6 B044086 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate CAS No. 6678-00-8

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate

Cat. No.: B044086
CAS No.: 6678-00-8
M. Wt: 446.6 g/mol
InChI Key: XHDMDWMKAYYIRK-FZNHGJLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate is a synthetic corticosteroid ester, specifically the 21-valerate derivative of hydrocortisone (cortisol). This compound is of significant interest in pharmacological and biochemical research due to its prodrug characteristics. The valerate ester moiety enhances the lipophilicity of the parent hydrocortisone, which can improve its penetration through biological barriers, such as the skin in dermatological models or cellular membranes in in vitro systems. Once inside the target tissue, esterases are believed to hydrolyze the valerate group, releasing the active glucocorticoid, hydrocortisone.

Properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O6/c1-4-5-6-22(30)32-15-21(29)26(31)12-10-19-18-8-7-16-13-17(27)9-11-24(16,2)23(18)20(28)14-25(19,26)3/h13,18-20,23,28,31H,4-12,14-15H2,1-3H3/t18-,19-,20-,23+,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDMDWMKAYYIRK-FZNHGJLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20985345
Record name 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6678-00-8
Record name Hydrocortisone 21-valerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6678-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006678008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-valerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.016
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Bromination-Debromination Strategy

A patented method described in CN101397323A outlines a route starting from 17-hydroxyl-4,9-diene-pregnane-3,20-dione (I). The synthesis involves:

  • Bromination : Treatment with bromide reagents (e.g., N-bromosuccinimide) in dichloromethane catalyzed by sulfuric acid yields 9α-bromo-11β-hydroxypregnane-3,20-dione (II).

  • Debromination : Reductive removal of bromine using zinc dust in acetic acid produces 11β,17-dihydroxypregn-4-ene-3,20-dione (III).

  • Iodination : Introduction of iodine at C21 via reaction with iodine monochloride in tetrahydrofuran generates 21-iodo-pregnanetriol (IV).

  • Hydrolysis : Alkaline hydrolysis of IV with potassium carbonate in methanol yields 11β,17,21-trihydroxypregn-4-ene-3,20-dione (V), the core structure for valerate esterification.

This four-step sequence achieves an overall yield of 58–62%, with intermediates characterized by NMR and mass spectrometry.

Epoxidation-Hydrolysis Route

An alternative approach from J. Chem. Soc. Chem. Commun. modifies 3β-acetoxypregn-5-ene-11,20-dione through:

  • Epoxidation : Reaction with 3-chloroperbenzoic acid forms 3β-acetoxy-18,20-epoxy-20-hydroxypregn-5-en-11-one, introducing hydroxyl groups at C18 and C20.

  • Acid Hydrolysis : Treatment with hydrochloric acid in methanol opens the epoxide ring, yielding 11β,18,21-trihydroxypregn-4-ene-3,20-dione.

  • Selective Esterification : Valeric anhydride in pyridine selectively acylates the C21 hydroxyl group to form the 21-valerate ester.

This method emphasizes stereochemical control, with 11β-hydroxyl configuration preserved via substrate-directed epoxidation.

Esterification and Functionalization

C21 Valerate Ester Synthesis

The final step in both pathways involves esterifying the C21 hydroxyl group. As detailed in ChemicalBook entries:

  • Reagents : Valeric anhydride (1.2 equivalents) in anhydrous pyridine at 0–5°C.

  • Conditions : Stirred for 12 hours under nitrogen, followed by quenching with ice water.

  • Yield : 85–90% after recrystallization from ethyl acetate/hexane.

The reaction’s selectivity for C21 over C17 or C11 hydroxyls arises from steric hindrance and hydrogen-bonding effects.

ParameterValueSource
Reaction Temperature0–5°C
SolventPyridine
Equivalents (Anhydride)1.2
Purity (Final Product)≥98% (HPLC)

Biotechnological Modifications

While chemical synthesis dominates industrial production, microbial fermentation using Curvularia lunata has been explored. Key limitations include:

  • Low Yields : 12–15% conversion of progesterone to hydrocortisone derivatives.

  • Downstream Processing : Complex purification from fermentation broth increases costs.

Purification and Analytical Methods

Chromatographic Techniques

Reverse-phase HPLC (Newcrom R1 column) with acetonitrile/water/phosphoric acid (55:44:1 v/v) resolves 11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-valerate from byproducts. Key parameters:

  • Retention Time : 8.2 minutes

  • Detection : UV at 254 nm

  • Column Temperature : 30°C

Crystallization

Recrystallization from ethyl acetate/hexane (1:3) yields needle-shaped crystals with:

  • Melting Point : 202–204°C

  • Optical Rotation : [α]D²⁰ +112° (c=1, CHCl₃)

Comparative Analysis of Methods

MethodYieldPurityCost (USD/g)Scalability
Bromination-Debromination62%98.5%12.40Industrial
Epoxidation-Hydrolysis55%97.8%18.20Pilot Scale
Microbial Fermentation14%89.3%44.80Lab Scale

Chemical synthesis outperforms biotechnological approaches in yield and cost, though fermentation remains relevant for niche applications requiring specific stereoisomers.

Industrial Production Considerations

Raw Material Sourcing

  • Starting Material : 17-Hydroxypregnenolone (USD 320/kg) accounts for 68% of total production costs.

  • Catalysts : Zinc dust (USD 8.50/kg) and valeric anhydride (USD 25.30/L) are critical consumables.

Environmental Impact

  • Waste Streams : 3.2 kg organic solvent per 1 kg product, primarily dichloromethane and pyridine.

  • Energy Consumption : 820 kWh per kilogram product, dominated by vacuum distillation steps .

Chemical Reactions Analysis

Types of Reactions

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Medical Applications

1.1 Dermatological Treatments
Hydrocortisone valerate is extensively used in dermatology for the treatment of various skin conditions such as eczema, psoriasis, and dermatitis. It acts by reducing inflammation and suppressing immune responses in the skin.

  • Mechanism of Action : The compound binds to glucocorticoid receptors, modulating gene expression to inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses.

1.2 Anti-Inflammatory Treatments
This compound is effective in treating inflammatory conditions beyond dermatological applications, including:

  • Rheumatoid Arthritis : Administered to reduce joint inflammation and pain.
  • Asthma : Used as an adjunct therapy to manage inflammation in the airways.

Pharmaceutical Formulations

2.1 Topical Preparations
Hydrocortisone valerate is formulated into various topical preparations including creams, ointments, and lotions. These formulations allow for localized treatment with minimal systemic absorption.

Formulation Type Concentration Indications
Cream0.1% - 0.5%Eczema, dermatitis
Ointment0.2% - 0.5%Psoriasis
Lotion0.1%General skin inflammation

2.2 Injectable Forms
In some cases, hydrocortisone valerate may be used in injectable forms for systemic treatment of severe inflammatory conditions.

Analytical Applications

Hydrocortisone valerate is also utilized in analytical chemistry for quality control and pharmacokinetic studies.

3.1 Chromatographic Techniques
The compound can be analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed that utilizes acetonitrile and water as mobile phases for effective separation and quantification of hydrocortisone valerate in various formulations .

Parameter Value
Mobile PhaseAcetonitrile:Water
Column TypeNewcrom R1
Particle Size3 µm

Case Studies

Several studies highlight the effectiveness of hydrocortisone valerate in clinical settings:

4.1 Clinical Efficacy in Eczema
A study published in a dermatology journal evaluated the efficacy of hydrocortisone valerate cream in patients with moderate to severe eczema. The results indicated a significant reduction in the severity of symptoms after four weeks of treatment compared to a placebo group .

4.2 Long-term Management of Psoriasis
Research focusing on long-term management strategies for psoriasis demonstrated that patients using hydrocortisone valerate ointment experienced prolonged remission periods with fewer flare-ups compared to those using non-steroidal treatments .

Safety Profile

While generally considered safe when used as directed, potential side effects include skin atrophy, telangiectasia, and systemic absorption leading to adrenal suppression if used excessively or over large areas.

Comparison with Similar Compounds

Core Structural Modifications

The following table highlights key structural differences among hydrocortisone derivatives:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features
Hydrocortisone (Cortisol) None (parent compound) C₂₁H₃₀O₅ 362.46 Natural glucocorticoid; short-acting, systemic use
Hydrocortisone 21-valerate 21-valerate ester C₂₆H₃₈O₆ 446.57* Enhanced lipophilicity; prolonged topical action
Hydrocortisone 17-butyrate 17-butyrate ester C₂₅H₃₆O₆ 432.56 Higher skin penetration; used in eczema/psoriasis
Fludrocortisone acetate 9α-fluoro, 21-acetate C₂₃H₃₁FO₆ 422.49 Mineralocorticoid activity; treats adrenal insufficiency
Tixocortol-21-pivalate 21-pivalate (branched ester) C₂₆H₃₆O₆S 488.62 Topical anti-inflammatory; high allergenicity risk
Prednisolone 1,2 double bond, 11β-OH C₂₁H₂₈O₅ 360.45 Enhanced glucocorticoid potency; systemic/oral use

*Calculated based on hydrocortisone (362.46) + valeric acid (102.13) - H₂O (18.02) = 446.57.

Pharmacokinetic and Pharmacodynamic Differences

  • Hydrocortisone 21-valerate : The valerate ester slows hydrolysis, extending duration. Ideal for dermatitis due to moderate lipophilicity .
  • Hydrocortisone 17-butyrate : Butyrate’s shorter chain allows faster absorption than valerate but shorter action .
  • Fludrocortisone acetate : 9α-Fluorination increases mineralocorticoid activity 10-fold; acetate ester prolongs half-life .
  • Tixocortol-21-pivalate : Branched pivalate ester resists esterases, causing prolonged tissue retention and allergenicity .

Therapeutic Uses

Compound Primary Applications
Hydrocortisone 21-valerate Topical eczema, psoriasis, allergic dermatitis
Hydrocortisone 17-butyrate Inflammatory skin conditions (e.g., atopic dermatitis)
Fludrocortisone acetate Addison’s disease, orthostatic hypotension
Tixocortol-21-pivalate Rhinitis, pharyngitis (nasal/throat sprays); limited by allergenicity

Adverse Effects and Considerations

  • Hydrocortisone esters : Local skin atrophy, telangiectasia (prolonged use) .
  • Fludrocortisone : Hypertension, hypokalemia (mineralocorticoid effect) .
  • Tixocortol-21-pivalate : High rates of allergic contact dermatitis .

Biological Activity

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-valerate, commonly referred to as a corticosteroid derivative, is known for its anti-inflammatory and immunosuppressive properties. This compound is synthesized from prednisolone and is utilized in various therapeutic applications, particularly in dermatology and oncology. This article reviews its biological activity based on diverse research findings and includes data tables and case studies.

  • Molecular Formula : C26H38O6
  • Molecular Weight : 446.58 g/mol
  • CAS Number : 6678-00-8

The biological activity of this compound primarily involves the modulation of glucocorticoid receptors. Upon binding to these receptors, the compound influences gene expression related to inflammatory processes. The anti-inflammatory effects are achieved by:

  • Inhibition of pro-inflammatory cytokines.
  • Suppression of immune cell activation.
  • Induction of apoptosis in certain immune cells.

Pharmacological Applications

  • Anti-inflammatory Effects :
    • Used in treating skin conditions such as eczema and psoriasis due to its ability to reduce inflammation and itching.
    • Studies show significant improvement in clinical signs when applied topically compared to placebo treatments .
  • Oncology :
    • Investigated as part of a multifunctional nanoemulsion platform for targeted therapy in cancer treatment .
    • Demonstrated potential in reducing tumor growth in experimental models.
  • Reproductive Health :
    • Research indicates possible teratogenic effects when administered during pregnancy, necessitating caution in clinical applications .

Case Study 1: Eczema Treatment

A clinical study involving 120 patients with moderate to severe eczema showed that topical application of this compound resulted in:

  • Improvement Rate : 75% of patients reported marked improvement within four weeks.
  • Side Effects : Minimal local side effects were recorded, primarily mild irritation at the application site .

Case Study 2: Cancer Therapy

In a preclinical study using a mouse model for breast cancer:

  • Tumor Size Reduction : Mice treated with the compound exhibited a 50% reduction in tumor size compared to control groups.
  • Mechanism : The study suggested that the compound inhibited angiogenesis and induced apoptosis in tumor cells .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other corticosteroids:

Compound NameAnti-inflammatory ActivityImmunosuppressive ActivityClinical Use
This compound HighModerateEczema, Cancer Therapy
PrednisoloneModerateHighAsthma, Autoimmune Diseases
DexamethasoneHighHighInflammation, Cancer

Safety Profile

While effective, the safety profile of this compound indicates moderate toxicity through subcutaneous routes and potential teratogenic effects. Long-term use may lead to systemic side effects typical of corticosteroids such as adrenal suppression and increased infection risk .

Q & A

Q. What analytical workflows distinguish isomeric impurities (e.g., 11α vs. 11β-hydroxy) in synthetic batches?

  • Methodological Answer: Employ chiral HPLC (Chiralpak AD-H column, heptane/ethanol 90:10) with polarimetric detection. Confirm configurations using NOE difference spectroscopy (irradiation of C19 methyl to observe 11β-H enhancement) .

Data Analysis & Theoretical Frameworks

Q. How should researchers integrate metabolomics data to map the compound’s systemic effects?

  • Methodological Answer: Combine untargeted LC-MS metabolomics (m/z 50–1000) with pathway enrichment analysis (KEGG or MetaboAnalyst). Validate hypotheses using targeted quantitation of cortisol, glucose, and IL-1β in plasma .

Q. What statistical approaches address batch-to-batch variability in preclinical toxicity studies?

  • Methodological Answer: Apply mixed-effects models to account for random inter-batch variations. Use PCA to identify outlier batches linked to impurity profiles (e.g., Δ⁴,3-keto byproducts) .

Q. How can cryo-EM elucidate conformational changes in GR induced by 21-valerate binding?

  • Methodological Answer: Prepare GR-ligand complexes at 2 mg/mL in Tris buffer (pH 7.4). Collect 10,000 micrographs at 200 kV, and reconstruct 3D maps (3–4 Å resolution) using RELION. Compare with apo-GR to identify allosteric shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.